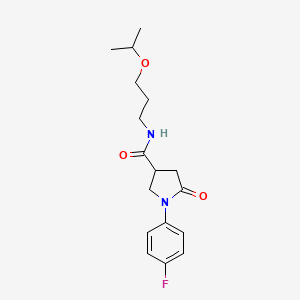
dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Beschreibung
Synthesis Analysis
The synthesis of compounds related to dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves multiple steps, including addition reactions with dimethyl acetylenedicarboxylate. For instance, 1-aryl-1,4-dihydropyridines combine with dimethyl acetylenedicarboxylate to form complex heterocyclic compounds, demonstrating the versatility of dimethyl acetylenedicarboxylate in synthesizing diverse heterocyclic structures (Acheson et al., 1980).
Molecular Structure Analysis
The molecular structure of compounds synthesized from reactions involving dimethyl acetylenedicarboxylate has been elucidated through various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed insights into the molecular configuration and the formation of cyclic structures as a result of addition reactions (Acheson et al., 1980).
Chemical Reactions and Properties
Dimethyl acetylenedicarboxylate participates in cycloaddition reactions, leading to the formation of novel fluorinated thiaheterocycles through unique reaction mechanisms under irradiation conditions. This highlights the compound's reactivity and potential for generating structurally diverse heterocycles (Timoshenko et al., 2003).
Physical Properties Analysis
The physical properties of these heterocyclic compounds are closely tied to their molecular structures. Crystallographic analyses reveal the detailed arrangement of atoms within the crystal lattice, contributing to our understanding of the compound's physical characteristics, such as melting points, solubility, and stability (Hong, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds, are influenced by their functional groups and molecular structure. Spectroscopic characterization and density functional theory (DFT) calculations provide insights into the electronic structure and potential chemical behavior of these compounds, shedding light on their reaction mechanisms and pathways (Li et al., 2014).
Eigenschaften
IUPAC Name |
dimethyl 1-cyclopentyl-4-(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-25-19(23)16-11-22(15-5-3-4-6-15)12-17(20(24)26-2)18(16)13-7-9-14(21)10-8-13/h7-12,15,18H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIDCKXBJYDDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OC)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4014487.png)


![3-(4-fluorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014512.png)
![N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4014516.png)

![methyl 2-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4014531.png)
![N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4014538.png)
![ethyl 4-({[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4014542.png)

![4-[3-(4-methoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4014554.png)
![N-benzyl-2-nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]aniline](/img/structure/B4014560.png)
![ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4014567.png)
methyl]benzamide](/img/structure/B4014568.png)